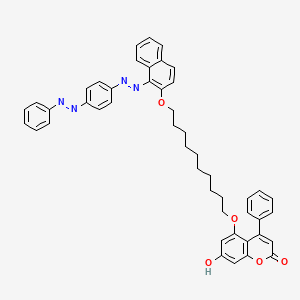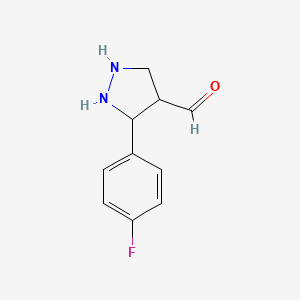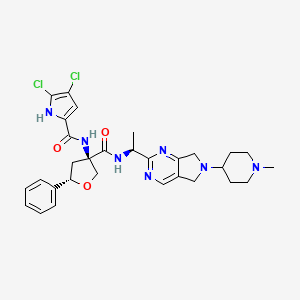
IL17A-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IL17A-IN-1 is a potent and orally active inhibitor of interleukin 17A, a cytokine involved in inflammatory and autoimmune diseases. This compound has shown promise in the treatment of conditions such as plaque psoriasis, psoriatic arthritis, and ankylosing spondylitis, as well as in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of IL17A-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification processes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis in a controlled environment, ensuring high purity and yield. This would include the use of automated reactors, chromatography for purification, and stringent quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
IL17A-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
IL17A-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of cytokines and their interactions with receptors.
Biology: Investigated for its role in modulating immune responses and its effects on various cell types.
Medicine: Explored as a potential therapeutic agent for inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Wirkmechanismus
IL17A-IN-1 exerts its effects by inhibiting the activity of interleukin 17A. This cytokine is involved in the recruitment of neutrophils and the promotion of inflammatory responses. This compound binds to interleukin 17A, preventing it from interacting with its receptor, thereby blocking the downstream signaling pathways that lead to inflammation. The key molecular targets include the interleukin 17 receptor and associated signaling proteins such as nuclear factor kappa B and mitogen-activated protein kinases .
Vergleich Mit ähnlichen Verbindungen
IL17A-IN-1 is unique in its high potency and oral bioavailability compared to other interleukin 17A inhibitors. Similar compounds include:
Brodalumab: A monoclonal antibody targeting the interleukin 17 receptor A.
Secukinumab: Another monoclonal antibody that directly targets interleukin 17A.
Ixekizumab: A monoclonal antibody that also targets interleukin 17A .
This compound stands out due to its small molecule nature, which allows for oral administration and potentially lower production costs compared to monoclonal antibodies.
Eigenschaften
Molekularformel |
C30H35Cl2N7O3 |
|---|---|
Molekulargewicht |
612.5 g/mol |
IUPAC-Name |
4,5-dichloro-N-[(3R,5S)-3-[[(1S)-1-[6-(1-methylpiperidin-4-yl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]ethyl]carbamoyl]-5-phenyloxolan-3-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C30H35Cl2N7O3/c1-18(27-33-14-20-15-39(16-24(20)36-27)21-8-10-38(2)11-9-21)34-29(41)30(37-28(40)23-12-22(31)26(32)35-23)13-25(42-17-30)19-6-4-3-5-7-19/h3-7,12,14,18,21,25,35H,8-11,13,15-17H2,1-2H3,(H,34,41)(H,37,40)/t18-,25-,30+/m0/s1 |
InChI-Schlüssel |
IBSDYENBKONGIL-JKLWDZIJSA-N |
Isomerische SMILES |
C[C@@H](C1=NC=C2CN(CC2=N1)C3CCN(CC3)C)NC(=O)[C@]4(C[C@H](OC4)C5=CC=CC=C5)NC(=O)C6=CC(=C(N6)Cl)Cl |
Kanonische SMILES |
CC(C1=NC=C2CN(CC2=N1)C3CCN(CC3)C)NC(=O)C4(CC(OC4)C5=CC=CC=C5)NC(=O)C6=CC(=C(N6)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)


![(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12367889.png)
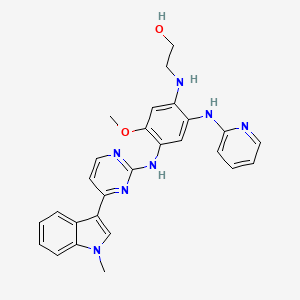

![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
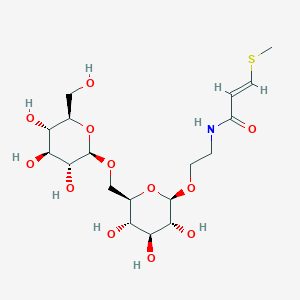
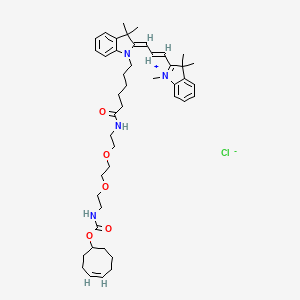
![N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide](/img/structure/B12367931.png)

